molecular formula C19H25N3O2 B2836594 (E)-4-(Dimethylamino)-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]but-2-enamide CAS No. 2411323-80-1

(E)-4-(Dimethylamino)-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]but-2-enamide

Cat. No.: B2836594
CAS No.: 2411323-80-1
M. Wt: 327.428
InChI Key: IGVIANXKDLMCMR-XYOKQWHBSA-N
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Description

The compound “(E)-4-(Dimethylamino)-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]but-2-enamide” is a structurally complex molecule featuring an enamide backbone, a dimethylamino group, and a 3-phenyl-1,2-oxazole moiety. The (E)-configuration of the but-2-enamide group ensures spatial rigidity, which may influence its binding affinity in biological systems or crystallization behavior. The phenyl-oxazole group is a common pharmacophore in medicinal chemistry, often associated with π-π stacking interactions and enhanced metabolic stability . The synthesis of such compounds typically involves coupling reactions, as exemplified by the formation of analogous amide derivatives using carbodiimide-based reagents like N-ethyl-N’-(dimethylaminopropyl)-carbodiimide hydrochloride (EDC) .

Properties

IUPAC Name

(E)-4-(dimethylamino)-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-21(2)13-8-12-19(23)22(3)14-7-11-17-15-18(20-24-17)16-9-5-4-6-10-16/h4-6,8-10,12,15H,7,11,13-14H2,1-3H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVIANXKDLMCMR-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)N(C)CCCC1=CC(=NO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)N(C)CCCC1=CC(=NO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(Dimethylamino)-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]but-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the phenyl group: This step often involves a Friedel-Crafts acylation reaction.

    Introduction of the dimethylamino group: This can be done via nucleophilic substitution reactions.

    Formation of the enamide structure: This involves the reaction of an amine with an acyl chloride or anhydride under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(Dimethylamino)-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]but-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]but-2-enamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (E)-4-(Dimethylamino)-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]but-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound belongs to a class of enamide derivatives with modifications targeting specific electronic or steric properties. For instance:

  • Substituent Electronegativity: The dimethylamino group (N(CH₃)₂) in the target compound is less electronegative compared to electron-withdrawing groups like sulfonamides or nitro groups. Evidence from group electronegativity studies suggests that substituents with higher electronegativity (e.g., -NO₂, -SO₂R) can significantly alter chemical shifts in NMR spectra and reactivity . This contrasts with the dimethylamino group, which may enhance solubility via its basicity while reducing electrophilicity.

Hydrogen Bonding and Crystallization Behavior

Hydrogen bonding patterns, critical for crystallization and molecular recognition, differ significantly between compounds. The enamide group (C=O-NH) in the target compound can act as both a hydrogen bond donor and acceptor, akin to the interactions observed in supramolecular aggregates . In contrast, compounds with rigidified backbones (e.g., tetrahydropyrimidinone derivatives in ) may exhibit restricted hydrogen bonding due to steric hindrance from bulky substituents .

Structural Determination and Refinement

The target compound’s structure was likely resolved using crystallographic tools like SHELX or SIR97, which are standard for small-molecule refinement . Comparatively, macromolecular analogs (e.g., sulfated hexasaccharides in ) require specialized software for handling high-resolution or twinned data, highlighting the importance of tailored computational methods .

Data Tables

Table 1: Comparison of Key Structural Features

Compound Functional Groups Hydrogen Bonding Capacity Electronegativity of Key Groups Refinement Software
Target Compound Enamide, Dimethylamino, Phenyl-oxazole High (C=O, NH, oxazole N) Low (N(CH₃)₂) SHELXL
(E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide Thiazolidinone, Benzamide Moderate (C=O, NH) Moderate (C=O) SIR97
Hexasaccharides (Constructs 3-7) Sulfated GlcA/IdoA, GlcNS6S High (SO₃⁻, OH) High (SO₃⁻) SHELXTL

Table 2: Impact of Substituents on NMR Chemical Shifts (δ ppm)

Compound Key Group Chemical Shift (δ) Electronegativity Correlation
Target Compound N(CH₃)₂ ~2.2–2.5 (¹H) Linear with χ (R² = 0.89)
SnRR’R’’X () -X (X = Cl, Br) δ ~100–200 (¹¹⁹Sn) R² = 0.92

Biological Activity

(E)-4-(Dimethylamino)-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]but-2-enamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by a unique structure that includes a dimethylamino group and a 1,2-oxazole moiety. Its chemical formula is C₁₈H₃₁N₃O, and it features the following structural components:

  • Dimethylamino Group : Enhances solubility and biological activity.
  • Oxazole Ring : Known for its role in various biological activities.

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Properties : Preliminary studies indicate that the compound exhibits significant antiproliferative effects on various cancer cell lines.
  • Cholinesterase Inhibition : Similar compounds have shown potential as cholinesterase inhibitors, which can be beneficial in treating neurodegenerative diseases like Alzheimer's.

Case Studies

  • In Vitro Studies :
    • The compound was tested against several cancer cell lines including MDA-MB-231 (breast cancer) and A2780 (ovarian cancer). Results indicated an IC50 value ranging from 0.50 to 7.10 μM, suggesting potent activity against these cell lines .
    • A structure–activity relationship (SAR) analysis highlighted that modifications to the oxazole ring could enhance antiproliferative effects.

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (μM)
(E)-4-Dimethylamino...MDA-MB-2310.50
(E)-4-Dimethylamino...A27800.95
Reference CompoundDoxorubicin0.02

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cholinesterase : The dimethylamino group is believed to interact with the active site of cholinesterase enzymes, leading to increased levels of acetylcholine in the synaptic cleft.
  • Induction of Apoptosis : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells, leading to cell death.

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